(-)-SHIN1

描述

属性

IUPAC Name |

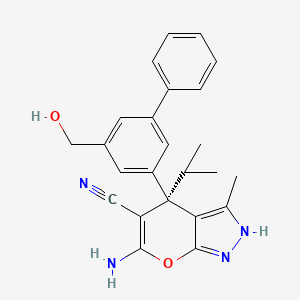

(4R)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVOFJZXKJKHTD-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NN1)OC(=C([C@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the function of (-)-SHIN1

An In-depth Technical Guide on the Function of (-)-SHIN1 and its Active Enantiomer, (+)-SHIN1

Introduction

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of SHIN1, a pyrazolopyran-based small molecule inhibitor of one-carbon metabolism. A critical aspect of SHIN1's activity is its stereochemistry. The biological effects are primarily attributed to the (+)-enantiomer, while the (-)-enantiomer, this compound, serves as a negative control in research, exhibiting significantly less or no biological activity. This document will delineate the distinct roles of both enantiomers, with a primary focus on the well-documented inhibitory functions of (+)-SHIN1 on its molecular targets and the downstream cellular consequences.

Core Mechanism of Action

(+)-SHIN1 is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] SHMT is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[2] This reaction is a primary source of one-carbon units essential for the biosynthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1]

By competitively inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the flux of one-carbon units, leading to a depletion of downstream metabolites necessary for cell proliferation.[1] This inhibitory action has been shown to induce cell cycle arrest and suppress the growth of various cancer cell lines.[1][3] In contrast, this compound does not significantly inhibit the growth of cancer cells at comparable concentrations.[4]

Quantitative Data on SHIN1 Activity

The inhibitory potency of SHIN1 is enantiomer-specific. The following tables summarize the quantitative data on the activity of both (+)-SHIN1 and this compound.

| Target | Inhibitor | IC50 (nM) | Reference |

| SHMT1 | (+)-SHIN1 | 5 | [5][6] |

| SHMT2 | (+)-SHIN1 | 13 | [5][6] |

Table 1: In Vitro Inhibitory Activity of (+)-SHIN1 against SHMT Isoforms. This table presents the half-maximal inhibitory concentration (IC50) values of (+)-SHIN1 against the human SHMT1 and SHMT2 enzymes in biochemical assays.

| Cell Line | Inhibitor | IC50 | Notes | Reference |

| HCT-116 | (+)-SHIN1 | 870 nM | Wild-type colon cancer cells. | [4][7] |

| HCT-116 SHMT2 knockout | (+)-SHIN1 | < 50 nM | Demonstrates potent inhibition of SHMT1. | [4][8] |

| HCT-116 | This compound | > 30 µM | The inactive enantiomer shows no significant effect on cell growth. | [4] |

| T-ALL cell lines | RZ-2994 ((+)-SHIN1) | 2.8 µM (average) | T-cell acute lymphoblastic leukemia. | [9] |

| B-ALL cell lines | RZ-2994 ((+)-SHIN1) | 4.4 µM (average) | B-cell acute lymphoblastic leukemia. | [9] |

| AML cell lines | RZ-2994 ((+)-SHIN1) | 8.1 µM (average) | Acute myeloid leukemia. | [9] |

Table 2: In Vitro Anti-proliferative Activity of SHIN1 Enantiomers. This table highlights the differential effects of (+)-SHIN1 and this compound on the proliferation of various cancer cell lines, showcasing the stereospecificity of the active compound.

Signaling Pathways and Metabolic Consequences

The inhibition of SHMT1 and SHMT2 by (+)-SHIN1 triggers a cascade of metabolic events that ultimately impair cancer cell growth. The primary consequence is the simultaneous depletion of glycine and one-carbon units. This leads to a reduction in the synthesis of purines and thymidylate.[1] Metabolomic studies have shown that treatment with (+)-SHIN1 results in the accumulation of purine biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), upstream of the one-carbon-dependent steps.[1]

Furthermore, the disruption of mitochondrial one-carbon metabolism through SHMT2 inhibition affects the cellular redox balance. This pathway is a significant source of NADPH, which is vital for the regeneration of antioxidants like glutathione. Consequently, inhibition of SHMT2 can lead to increased oxidative stress in cancer cells.[10] In some cancer types, such as diffuse large B-cell lymphoma (DLBCL), the anti-proliferative effects of (+)-SHIN1 are exacerbated by a deficiency in glycine, a direct product of the SHMT reaction.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]

- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Inactive Enantiomer: A Technical Guide to (-)-SHIN1 as a Negative Control for SHMT Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel therapeutics targeting one-carbon metabolism, serine hydroxymethyltransferase (SHMT) has emerged as a critical enzyme for cancer cell proliferation and survival. The development of potent and specific SHMT inhibitors is a key focus of this research. Within this context, the use of appropriate controls is paramount to validate on-target effects and avoid misinterpretation of experimental data. This technical guide details the use of (-)-SHIN1, the inactive enantiomer of the potent dual SHMT1/2 inhibitor (+)-SHIN1, as a negative control in studies of SHMT inhibition.

SHIN1, a pyrazolopyran-based compound, was developed as a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT.[1] The inhibitory activity of SHIN1 resides in its (+)-enantiomer, while the (-)-enantiomer, this compound, is largely inactive.[2][3] This stereospecificity provides a powerful tool for researchers, allowing for the rigorous assessment of on-target versus off-target effects of SHMT inhibition. This guide provides quantitative data, detailed experimental protocols, and visual workflows to facilitate the proper use of this compound as a negative control.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of (+)-SHIN1 against its primary targets and its effects on cancer cell proliferation, in contrast to the documented inactivity of this compound.

Table 1: In Vitro Enzymatic Inhibition of SHMT1 and SHMT2

| Compound | Target | IC50 (nM) |

| (+)-SHIN1 | Human SHMT1 | 5[2][4] |

| Human SHMT2 | 13[2][4] | |

| This compound | Human SHMT1 | Inactive |

| Human SHMT2 | Inactive |

Table 2: Cellular Growth Inhibition

| Cell Line | Compound | IC50 | Notes |

| HCT-116 (human colon carcinoma) | (+)-SHIN1 | 870 nM[2][5] | |

| This compound | No significant effect up to 30 µM[2][3] | Used as a negative control. | |

| HCT-116 (SHMT2 knockout) | (+)-SHIN1 | < 50 nM[2] | Demonstrates potent inhibition of SHMT1. |

| HCT-116 (SHMT1 knockout) | (+)-SHIN1 | Indistinguishable from wild-type[2][5] | Suggests mitochondrial SHMT2 inhibition is limiting for efficacy in these cells. |

| B-cell lines | (+)-SHIN1 | Enriched among sensitive cell lines |

Experimental Protocols

Detailed methodologies are crucial for the robust application of this compound as a negative control. Below are protocols for key experiments cited in the literature.

SHMT Enzymatic Assay

This protocol is adapted from methods used to determine the in vitro inhibitory activity of SHMT inhibitors.

Objective: To measure the enzymatic activity of purified SHMT1 or SHMT2 in the presence of (+)-SHIN1 and this compound to determine their respective IC50 values.

Materials:

-

Purified recombinant human SHMT1 or SHMT2

-

L-serine

-

Tetrahydrofolate (THF)

-

Pyridoxal 5'-phosphate (PLP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)

-

(+)-SHIN1 and this compound stock solutions in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-serine, THF, and PLP at their final desired concentrations.

-

Serially dilute (+)-SHIN1 and this compound in DMSO. A typical concentration range for (+)-SHIN1 would be from 0.1 nM to 1 µM, while for this compound, a higher concentration range (e.g., up to 50 µM) should be tested to confirm inactivity.

-

Add the diluted compounds to the wells of the 96-well plate. Include a DMSO-only control.

-

Add the purified SHMT enzyme to each well to initiate the reaction.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

The reaction product, 5,10-methylenetetrahydrofolate, can be measured directly by absorbance at 303 nm or coupled to a dehydrogenase to produce a fluorescent or colorimetric signal.

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value for (+)-SHIN1 by fitting the data to a dose-response curve. Confirm the lack of significant inhibition by this compound.

Cell Growth Inhibition Assay

This protocol outlines a typical procedure to assess the effect of SHMT inhibitors on cancer cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (+)-SHIN1 on cell growth and to demonstrate the lack of antiproliferative effect of this compound.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

(+)-SHIN1 and this compound stock solutions in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., resazurin, CellTiter-Glo®, or MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of (+)-SHIN1 and this compound in complete culture medium. A typical concentration range for (+)-SHIN1 is 1 nM to 100 µM. For this compound, test up to at least 30 µM.[2][3] Include a DMSO vehicle control.

-

Remove the old medium from the cells and add the medium containing the diluted compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the data to the DMSO control and plot the cell viability against the compound concentration.

-

Calculate the IC50 value for (+)-SHIN1. Confirm that this compound does not significantly inhibit cell growth at the tested concentrations.

Metabolite Extraction for LC-MS Analysis

This protocol describes a general method for extracting intracellular metabolites to study the metabolic effects of SHMT inhibition.

Objective: To quench cellular metabolism and extract polar metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS) to confirm the on-target effects of (+)-SHIN1, using this compound as a negative control.

Materials:

-

Cultured cells treated with DMSO, (+)-SHIN1, or this compound

-

Ice-cold saline (0.9% NaCl)

-

-80°C methanol/water extraction solution (80:20 v/v)

-

Cell scraper

-

Centrifuge

Procedure:

-

Treat cells with the desired concentrations of (+)-SHIN1 and this compound for the specified time (e.g., 24 hours).

-

Aspirate the culture medium and quickly wash the cells with ice-cold saline to remove extracellular metabolites.

-

Immediately add ice-cold 80% methanol to the culture dish to quench metabolism.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Vortex the samples and incubate on dry ice or at -80°C for at least 15 minutes.

-

Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extracts, for example, using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples by LC-MS to measure changes in key metabolites such as serine, glycine, and purine biosynthesis intermediates.[2]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to SHMT inhibition and the use of this compound as a negative control.

Caption: SHMT signaling pathway and points of inhibition by (+)-SHIN1.

Caption: Workflow for evaluating SHMT inhibitors using this compound.

Caption: Logical relationship between SHIN1 enantiomers and SHMT inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.bcm.edu [cdn.bcm.edu]

(-)-SHIN1: A Technical Guide to its Chemical Structure and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-SHIN1 is one of the enantiomers of the potent dual inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2), known as SHIN1. While its counterpart, (+)-SHIN1, demonstrates significant biological activity by disrupting one-carbon metabolism, this compound is largely inactive and serves as a crucial negative control in research settings. This technical guide provides a comprehensive overview of the chemical structure of this compound, its relationship to the active enantiomer, and its application in experimental protocols to validate the on-target effects of SHMT inhibition.

Chemical Structure

This compound is a pyrazolopyran-based small molecule. The chemical name for the racemic mixture of SHIN1 is 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile.[1] The two enantiomers, (+)-SHIN1 and this compound, possess the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Chemical Formula: C₂₄H₂₄N₄O₂[1]

Molecular Weight: 400.48 g/mol [1]

The general chemical structure of SHIN1 is depicted below. The stereocenter that distinguishes the (+) and (-) enantiomers is at the C4 position of the pyran ring.

Image Source: MedChemExpress

Biological Inactivity of this compound

Scientific literature consistently demonstrates that the biological activity of the SHIN1 racemate is almost exclusively due to the (+)-enantiomer. The (-)-enantiomer, this compound, shows no significant inhibition of SHMT1 and SHMT2 and, consequently, does not impact cell growth or the metabolic pathways regulated by these enzymes. This makes this compound an ideal negative control for in vitro and in vivo studies aiming to investigate the specific effects of SHMT inhibition by (+)-SHIN1.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of the SHIN1 racemate and its enantiomers against their primary targets and their effects on cancer cell proliferation.

Table 1: In Vitro Inhibitory Activity of SHIN1 and its Enantiomers against Human SHMT1 and SHMT2

| Compound | Target | IC₅₀ (nM) |

| SHIN1 (racemic) | SHMT1 | 5[2] |

| SHMT2 | 13[2] | |

| (+)-SHIN1 | SHMT1 | Not explicitly stated, but is the active enantiomer |

| SHMT2 | Not explicitly stated, but is the active enantiomer | |

| This compound | SHMT1 | Inactive[3] |

| SHMT2 | Inactive[3] |

Table 2: Cellular Growth Inhibition (IC₅₀) of SHIN1 Enantiomers in HCT-116 Cells

| Compound | Cell Line | IC₅₀ (nM) |

| (+)-SHIN1 | HCT-116 (WT) | 870[1][3] |

| This compound | HCT-116 (WT) | > 30,000 (no significant effect up to 30 µM)[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments used to characterize the effects of SHIN1 enantiomers.

SHMT Enzyme Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified SHMT1 and SHMT2.

Methodology:

-

Recombinant Enzyme Preparation: Purify recombinant human SHMT1 and SHMT2.

-

Reaction Mixture: Prepare a reaction buffer containing pyridoxal 5'-phosphate (PLP), L-serine, and tetrahydrofolate (THF).

-

Inhibitor Addition: Add varying concentrations of (+)-SHIN1, this compound, or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Enzyme Initiation: Initiate the reaction by adding the purified SHMT enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Detection: Measure the rate of product formation (e.g., glycine or 5,10-methylenetetrahydrofolate) using a suitable method such as a coupled-enzyme assay with MTHFD2 and monitoring NADPH production by absorbance at 340 nm.

-

Data Analysis: Calculate the IC₅₀ values by plotting the enzyme activity against the inhibitor concentration.

Cell Viability Assay

This assay assesses the effect of SHIN1 enantiomers on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of (+)-SHIN1 and this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours).

-

Viability Reagent Addition: Add a viability reagent such as MTT, MTS, or a reagent for an ATP-based assay (e.g., CellTiter-Glo®).

-

Incubation and Measurement: Incubate as per the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control and calculate the IC₅₀ values for each compound.

Metabolomic Analysis

This protocol allows for the investigation of changes in intracellular metabolite levels following treatment with SHIN1 enantiomers.

Methodology:

-

Cell Culture and Treatment: Culture cells to a desired confluency and treat with (+)-SHIN1, this compound, or a vehicle control for a specified time.

-

Metabolite Extraction:

-

Aspirate the culture medium.

-

Quench metabolism by washing the cells with ice-cold saline.

-

Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

-

Sample Preparation: Centrifuge the cell lysates to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under vacuum.

-

LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the metabolites.

-

Data Analysis: Normalize the metabolite data to an internal standard and cell number or protein content. Compare the metabolite profiles of the different treatment groups to identify significant changes.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the one-carbon metabolism pathway targeted by SHIN1 and a typical experimental workflow for its evaluation.

Caption: One-Carbon Metabolism Pathway and the inhibitory action of (+)-SHIN1 on SHMT1 and SHMT2.

Caption: Experimental workflow to confirm the biological inactivity of this compound.

References

The Discovery and Biological Impact of SHIN1: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological impact of SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). While the initial query specified the (-)-SHIN1 enantiomer, it is crucial to note that the biologically active form is the (+)-enantiomer, which is the focus of the vast majority of scientific literature. The (-)-enantiomer has been shown to be inactive.[1] This document will detail the development of SHIN1, its effects on one-carbon metabolism, and its potential as a therapeutic agent, particularly in oncology.

Discovery and Development

SHIN1, also known as RZ-2994, was developed from a pyrazolopyran scaffold originally identified as an inhibitor of plant SHMT.[2] Through optimization for human SHMT1 and SHMT2, researchers identified SHIN1 as a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[2][3]

Chemical Properties:

-

Molecular Weight: 400.48 g/mol

-

Formula: C₂₄H₂₄N₄O₂

-

CAS Number: 2146095-85-2

Mechanism of Action: Inhibition of One-Carbon Metabolism

SHIN1 exerts its biological effects through the competitive inhibition of SHMT1 and SHMT2.[3] These enzymes are critical for one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[4] By blocking this step, SHIN1 disrupts the production of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other critical cellular processes.[3] This leads to cell cycle arrest and a reduction in cancer cell proliferation.[3][5]

The inhibition of SHMT by (+)-SHIN1 has been shown to phenocopy the metabolic consequences of genetic SHMT deletion.[1] Isotope tracing studies have confirmed that (+)-SHIN1 blocks the production of glycine from serine and its subsequent incorporation into glutathione and ADP.[2]

Quantitative Data on Biological Activity

The inhibitory activity of SHIN1 has been quantified in various assays, demonstrating its high potency.

| Target/Cell Line | Assay Type | IC₅₀ Value | Reference |

| Human SHMT1 | Biochemical Assay | 5 nM | [6][7] |

| Human SHMT2 | Biochemical Assay | 13 nM | [6][7] |

| HCT-116 (wild-type) | Cell Growth Inhibition | 870 nM | [7][8] |

| HCT-116 (SHMT2 knockout) | Cell Growth Inhibition | ~10-50 nM | [1][6][8] |

| 8988T (pancreatic cancer) | Cell Growth Inhibition | <100 nM | [1] |

Experimental Protocols

Cell Growth Inhibition Assay

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of SHIN1 on cancer cell lines.

Procedure:

-

Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with a serial dilution of SHIN1 (e.g., from 1 nM to 10,000 nM) for a period of 24 to 72 hours.[6]

-

Viability Assessment: Cell viability is assessed using a suitable method. For instance, a Cell Counting Kit-8 (CCK-8) assay can be used to measure metabolic activity, or direct cell counting with Trypan blue exclusion can be performed.[5][6]

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ value is calculated.

Isotope Tracing Analysis

This protocol is used to trace the metabolic fate of labeled substrates, such as U-¹³C-serine, to confirm the on-target effects of SHIN1.

Procedure:

-

Cell Culture: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as U-¹³C-serine.

-

Treatment: Cells are co-incubated with the labeled substrate and either a vehicle control (DMSO) or SHIN1 (e.g., 5 µM) for a specified period (e.g., 24 hours).[2]

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells.

-

LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of the stable isotope into downstream metabolites, such as ADP and glutathione.[2]

-

Data Interpretation: A reduction in the labeled fraction of downstream metabolites in SHIN1-treated cells compared to control cells indicates inhibition of the metabolic pathway.

Therapeutic Potential and Limitations

SHIN1 has demonstrated significant anti-proliferative effects in various cancer cell lines, including colon cancer, pancreatic cancer, and diffuse large B-cell lymphoma.[1][5][8] Its efficacy is particularly pronounced in cell lines with a metabolic vulnerability related to glycine import or a reliance on SHMT1.[1] Furthermore, SHIN1 has been shown to act synergistically with chemotherapeutic agents like 5-fluorouracil (5-Fu) in preclinical models of gastric cancer.[5][9]

Despite its promising in vitro activity, SHIN1 has shown poor in vivo antitumor efficacy, which is likely due to unfavorable pharmacokinetics and metabolic instability.[8] It is also noted to be unstable in liver microsome assays.[7] These limitations have spurred the development of next-generation SHMT inhibitors, such as SHIN2, with improved in vivo properties.[8]

Note on SLFN14

The user's query mentioned the synthesis of this compound for SLFN14 degradation. Based on the available scientific literature, there is no established link between SHIN1 and the protein SLFN14. SLFN14 is identified as an endoribonuclease involved in ribosomal RNA degradation, and its mutations are associated with inherited thrombocytopenia.[10][11] The mechanism of action of SHIN1 is confined to the inhibition of SHMT and the disruption of one-carbon metabolism.

References

- 1. pnas.org [pnas.org]

- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]

- 8. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Role of the novel endoribonuclease SLFN14 and its disease-causing mutations in ribosomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribosome dysfunction underlies SLFN14-related thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (-)-SHIN1 as a Critical Negative Control in One-Carbon Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical pathways essential for cell proliferation, survival, and maintenance. These pathways, which involve the transfer of one-carbon units, are critical for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions. Serine hydroxymethyltransferase (SHMT), existing in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, is a key enzyme in this network. It catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a primary source of one-carbon units. Given the elevated demand for these building blocks in rapidly proliferating cancer cells, SHMT has emerged as a promising therapeutic target.

This technical guide focuses on the indispensable role of (-)-SHIN1, the inactive enantiomer of the potent dual SHMT1/2 inhibitor (+)-SHIN1, in the rigorous investigation of one-carbon metabolism. Understanding the function of this compound as a negative control is paramount for the accurate interpretation of experimental data and for validating the on-target effects of its active counterpart, thereby ensuring the reliability of studies aimed at developing novel cancer therapeutics.

Core Concepts: The Significance of a Negative Control

In pharmacological and metabolic studies, it is crucial to distinguish between the specific effects of a drug or inhibitor on its intended target and any non-specific or off-target effects. This is where a negative control becomes invaluable. This compound serves this purpose by being structurally almost identical to the active inhibitor (+)-SHIN1 but lacking significant inhibitory activity against SHMT1 and SHMT2. By comparing the cellular or biochemical effects of (+)-SHIN1 to those of this compound, researchers can confidently attribute any observed changes to the specific inhibition of SHMT.

Data Presentation: Quantitative Analysis of SHIN1 Enantiomers

The following tables summarize the quantitative data, highlighting the differential activity of the (+) and (-) enantiomers of SHIN1.

Table 1: Biochemical Inhibitory Activity of SHIN1 Enantiomers against Human SHMT1 and SHMT2

| Compound | Target | IC50 (nM) |

| (+)-SHIN1 | SHMT1 | 5[1] |

| SHMT2 | 13[1] | |

| This compound | SHMT1 | >10,000 |

| SHMT2 | >10,000 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for this compound is inferred from its established lack of activity in biochemical assays.

Table 2: Comparative Effects of SHIN1 Enantiomers on Cancer Cell Proliferation

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| HCT-116 | Colon Carcinoma | (+)-SHIN1 | 0.870[1] |

| This compound | >30[1] |

IC50 values in cell-based assays represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as a negative control are provided below.

Protocol 1: In Vitro SHMT Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of (+)-SHIN1 and this compound on the enzymatic activity of recombinant human SHMT1 and SHMT2.

Materials:

-

Recombinant human SHMT1 and SHMT2 enzymes

-

L-serine

-

Tetrahydrofolate (THF)

-

Pyridoxal 5'-phosphate (PLP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

(+)-SHIN1 and this compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, PLP, and THF.

-

Add varying concentrations of (+)-SHIN1 and this compound (e.g., from 0.1 nM to 100 µM) to the wells of the microplate. Include a DMSO-only control.

-

Add the SHMT enzyme (either SHMT1 or SHMT2) to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-serine to each well.

-

Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time, which is coupled to the production of 5,10-methylenetetrahydrofolate.

-

Calculate the percentage of inhibition for each concentration of the inhibitors relative to the DMSO control.

-

Determine the IC50 values by fitting the dose-response data to a suitable equation.

Protocol 2: Cell Proliferation (Growth Inhibition) Assay

Objective: To assess the effect of (+)-SHIN1 and this compound on the proliferation of cancer cells in culture.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete cell culture medium

-

(+)-SHIN1 and this compound dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of (+)-SHIN1 and this compound in cell culture medium. A typical concentration range for (+)-SHIN1 would be 0.01 µM to 100 µM, while for this compound, a high concentration (e.g., 30 µM or higher) is used to confirm its inactivity.[1] Include a DMSO-only vehicle control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time, and then measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.

-

Determine the IC50 values for each compound.

Protocol 3: Metabolomic Analysis using Isotope Tracing

Objective: To trace the metabolic fate of key nutrients and assess the impact of SHMT inhibition by (+)-SHIN1, using this compound as a negative control.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Culture medium with and without the metabolite of interest (e.g., serine)

-

Isotopically labeled metabolite (e.g., U-13C-serine)

-

(+)-SHIN1 and this compound dissolved in DMSO

-

6-well cell culture plates

-

Metabolite extraction solvent (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Seed cells in 6-well plates and grow to a desired confluency.

-

Replace the medium with fresh medium containing either U-13C-serine.

-

Treat the cells with a specific concentration of (+)-SHIN1 (e.g., 5 µM), this compound (e.g., 5 µM), or DMSO as a vehicle control.[1]

-

Incubate for a defined period (e.g., 24 hours) to allow for metabolic labeling.

-

Aspirate the medium and quickly wash the cells with ice-cold saline.

-

Quench metabolism and extract the metabolites by adding ice-cold 80% methanol to each well.

-

Scrape the cells and collect the cell lysate. Centrifuge to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the metabolite extracts by LC-MS to determine the levels of various metabolites and their isotopic labeling patterns.

-

Compare the metabolic profiles of cells treated with (+)-SHIN1, this compound, and DMSO to identify specific changes caused by SHMT inhibition. For example, inhibition by (+)-SHIN1 is expected to block the conversion of 13C-serine to 13C-glycine.[1]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: One-Carbon Metabolism Pathway and the Action of (+)-SHIN1.

Experimental Workflow Diagram

Caption: Workflow for Validating SHMT Inhibition Using this compound.

Conclusion

The study of one-carbon metabolism and the development of targeted inhibitors like (+)-SHIN1 hold immense promise for cancer therapy. However, the scientific rigor of such research hinges on the appropriate use of controls. This compound, as the inactive enantiomer, is an elegant and essential tool for dissecting the specific, on-target effects of SHMT inhibition. By consistently including this compound in experimental designs, researchers can ensure the validity of their findings, paving the way for the confident development of novel and effective treatments that exploit the metabolic vulnerabilities of cancer cells.

References

The Enigmatic Inactivity of (-)-SHIN1: A Stereochemical Investigation into SHMT Inhibition in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the biological inactivity of the (-)-enantiomer of SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). While its counterpart, (+)-SHIN1, demonstrates significant anti-proliferative effects in cancer cells by disrupting one-carbon metabolism, (-)-SHIN1 remains largely inert. Understanding this stereospecificity is crucial for the rational design of targeted cancer therapeutics. This document will delve into the quantitative data supporting this inactivity, provide detailed experimental protocols for assessing SHIN1's effects, and visualize the underlying biochemical pathways and experimental workflows.

Data Presentation: A Comparative Analysis of SHIN1 Enantiomers

The biological activity of SHIN1 is exquisitely dependent on its stereochemistry. The available data unequivocally demonstrates that only the (+)-enantiomer possesses the ability to inhibit SHMT and subsequently suppress cancer cell growth. The (-)-enantiomer, in stark contrast, is inactive.

| Enantiomer | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| This compound | HCT-116 (Colon Carcinoma) | Cell Growth Inhibition | 72h | No significant effect on growth at doses up to 30 µM. | [1] |

| (+)-SHIN1 | HCT-116 (Colon Carcinoma) | Cell Growth Inhibition | 72h | IC50 = 870 nM | [1][2] |

| (+)-SHIN1 | 8988T (Pancreatic Cancer) | Cell Growth Inhibition | 72h | Impairs cell growth at concentrations <100 nM. | [1] |

| (+)-SHIN1 | Diffuse Large B-cell Lymphoma (DLBCL) | Cell Growth Inhibition | 72h | Particularly sensitive; median IC50 of 4 µM across B-cell lymphoma lines. | [3] |

Note: While extensive IC50 data for this compound across multiple cell lines is not widely published, its inactivity in HCT-116 cells is a key indicator of its general biological inertness. Further studies with a related compound, SHIN2, also demonstrate that the (-) enantiomer is inactive in blocking cell proliferation and inducing metabolic changes consistent with SHMT inhibition.

Experimental Protocols

SHMT Enzymatic Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SHMT1 and SHMT2.

Materials:

-

Purified recombinant human SHMT1 and SHMT2

-

Substrate solution: 25 mM TEA (pH 7.5), 500 µM 5,10-methylenetetrahydrofolate (meTHF), 1,800 µM glycine

-

Enzyme solution: 25 mM TEA (pH 7.5), 10 nM SHMT1 or SHMT2

-

Test compounds: (+)-SHIN1 and this compound dissolved in DMSO

-

Quenching solution: 10% trichloroacetic acid in acetonitrile (ACN)

-

384-well plates

-

Mass spectrometer (e.g., Rapidfire 365)

Procedure:

-

Add test compounds at various concentrations (and a DMSO control) to the wells of a 384-well plate.

-

Add 15 µL of the substrate solution to each well.

-

Initiate the reaction by adding 15 µL of the enzyme solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Quench the reaction by adding 30 µL of the quenching solution.

-

Quantify the production of serine using mass spectrometry.

-

Calculate the IC50 values for each compound against each SHMT isoform.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the SHIN1 enantiomers on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT-116, 8988T, DLBCL cell lines)

-

Complete cell culture medium

-

Test compounds: (+)-SHIN1 and this compound dissolved in DMSO

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT assay)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of (+)-SHIN1 and this compound (and a DMSO control).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix and incubate for 10 minutes.

-

Measure the luminescence.

-

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values.

Western Blot Analysis of SHMT1 and SHMT2 Expression

This protocol is for determining the protein levels of SHMT1 and SHMT2 in cancer cells.

Materials:

-

Cancer cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SHMT1 and anti-SHMT2

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate cell lysate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

LC-MS Based Metabolomics Analysis

This protocol outlines a general workflow to analyze the metabolic changes in cancer cells upon treatment with SHIN1 enantiomers.

Materials:

-

Cancer cells treated with (+)-SHIN1, this compound, or DMSO

-

Isotopically labeled serine (e.g., ¹³C-serine) for tracer studies

-

Extraction solvent (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cancer cells and treat with the respective compounds. For tracer studies, supplement the medium with ¹³C-serine.

-

After the desired incubation period, quench the metabolism and extract the intracellular metabolites using the extraction solvent.

-

Separate the metabolites using liquid chromatography.

-

Detect and quantify the metabolites using mass spectrometry.

-

Analyze the data to identify changes in the levels of metabolites in the one-carbon pathway, nucleotide biosynthesis, and related pathways. Compare the metabolic profiles of cells treated with (+)-SHIN1, this compound, and DMSO.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: One-carbon metabolism pathway and the inhibitory action of (+)-SHIN1.

Caption: Workflow for comparing the biological activity of SHIN1 enantiomers.

Caption: Logical diagram illustrating the stereoselectivity of SHIN1.

References

(-)-SHIN1: A Technical Guide to a Potent Dual Inhibitor of Serine Hydroxymethyltransferase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-SHIN1, a potent and specific small-molecule inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase. Its ability to disrupt one-carbon metabolism has made it a significant tool in cancer research and for studying cellular metabolism. This document details its chemical properties, mechanism of action, and effects on cellular systems, along with detailed experimental protocols for its study.

Core Compound Information

This compound, also known as RZ-2994, is a pyrazolopyran-based compound that acts as a competitive inhibitor of SHMT1 and SHMT2.[1]

| Property | Value | Source |

| CAS Number | 2146095-85-2 | [2][3][4][5] |

| Molecular Formula | C₂₄H₂₄N₄O₂ | [2][3][6][7] |

| Molecular Weight | 400.47 g/mol | [2][4][5][6][7] |

Mechanism of Action and Biological Effects

This compound exerts its biological effects by inhibiting the conversion of serine to glycine, a critical step in one-carbon metabolism. This reaction, catalyzed by SHMT, is essential for the synthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance.[1][8] By blocking both SHMT1 and SHMT2, this compound effectively depletes the cellular pool of one-carbon units, leading to:

-

Inhibition of Nucleotide Synthesis: The disruption of one-carbon flux leads to a scarcity of essential building blocks for DNA and RNA, causing cell cycle arrest.[1][9]

-

Induction of Oxidative Stress: The inhibition of mitochondrial SHMT2 can affect the cellular redox state, as this pathway is a source of NADPH, which is crucial for regenerating antioxidants like glutathione.[1]

-

Suppression of Cancer Cell Growth: Due to their high proliferation rates and metabolic demands, many cancer cells are particularly vulnerable to the effects of SHMT inhibition. This compound has been shown to inhibit the growth of various cancer cell lines.[9][10]

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets and in various cancer cell lines.

| Target/Cell Line | Cancer Type | IC₅₀ (nM) | Notes | Source |

| Human SHMT1 | - | 5 | Biochemical inhibitory activity. | [1][3][4][6] |

| Human SHMT2 | - | 13 | Biochemical inhibitory activity. | [1][3][4][6] |

| HCT-116 | Colorectal Carcinoma | 870 | The active (+) enantiomer. | [3][11] |

| HCT-116 (SHMT2 deletion) | Colorectal Carcinoma | < 50 | Demonstrates potent inhibition of cytosolic SHMT1. | [11] |

| 8988T | Pancreatic Cancer | < 100 | These cells are highly dependent on SHMT1. | [11][12] |

| H1299 (FRAT1-overexpressing) | Non-small cell lung cancer | 600 | - | [3] |

Signaling Pathway and Metabolic Impact

The inhibition of SHMT1 and SHMT2 by this compound has a cascading effect on cellular metabolism, primarily by disrupting the folate and methionine cycles. This leads to a depletion of downstream metabolites crucial for proliferation.

Caption: Impact of this compound on One-Carbon Metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (WST-1 Method)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding:

-

Culture cells in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate in a humidified atmosphere at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for 24, 48, or 72 hours.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

-

Gently shake the plate for 1 minute on a shaker.

-

Measure the absorbance of the samples at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

-

Metabolomics Analysis using LC-MS

This protocol outlines a general workflow for analyzing the metabolic changes in cells treated with this compound.

Caption: Metabolomics Experimental Workflow.

-

Sample Preparation:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time.

-

Rapidly quench metabolism by washing the cells with ice-cold saline.

-

Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) and scraping the cells.

-

Centrifuge the cell lysate to pellet proteins and debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Inject the metabolite extract into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Separate metabolites using a suitable column (e.g., HILIC for polar metabolites).

-

Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

-

-

Data Processing and Analysis:

-

Use bioinformatics software to perform peak picking, alignment, and normalization of the raw LC-MS data.

-

Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify metabolites that are significantly altered by this compound treatment.

-

Identify the altered metabolites by comparing their mass-to-charge ratio and retention time to a metabolite database.

-

Perform pathway analysis to understand the biological implications of the metabolic changes.

-

Western Blotting for SHMT1 and SHMT2 Expression

This protocol is for determining the protein levels of SHMT1 and SHMT2 in cells.

-

Protein Extraction:

-

Lyse cells treated with this compound or vehicle control in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SHMT1 and SHMT2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

-

References

- 1. benchchem.com [benchchem.com]

- 2. SHIN1 - MedChem Express [bioscience.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. abmole.com [abmole.com]

- 5. SHIN1 | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Multifaceted role of serine hydroxymethyltransferase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Clarification on the Mechanism of Action of SHIN1

It is important to clarify a common point of confusion regarding the small molecule inhibitor (-)-SHIN1. The biologically active enantiomer is, in fact, (+)-SHIN1 , which functions as a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). Its counterpart, this compound, is often utilized in experiments as a negative control to ensure that the observed cellular effects are specifically due to the inhibition of the one-carbon metabolism pathway by (+)-SHIN1.

The role of a "molecular glue" that induces the degradation of the splicing factor RBM39 is not attributed to SHIN1. This mechanism of action belongs to a different class of compounds known as arylsulfonamides , with indisulam being a key example. These compounds induce proximity between RBM39 and the E3 ubiquitin ligase substrate receptor DCAF15, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.

To provide comprehensive guidance, this document is structured into two main sections:

-

Part 1: Application Notes and Protocols for (+)-SHIN1 , focusing on its use as an SHMT1/2 inhibitor in cell culture experiments.

-

Part 2: Application Notes and Protocols for Arylsulfonamides (e.g., Indisulam) , detailing their application as molecular glue degraders of RBM39.

Part 1: Application Notes and Protocols for (+)-SHIN1, an SHMT1/2 Inhibitor

Introduction

(+)-SHIN1 is a pyrazolopyran-based small molecule that acts as a potent, folate-competitive inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] These enzymes are crucial for one-carbon metabolism, catalyzing the reversible conversion of serine to glycine, which generates one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other vital cellular processes.[2] By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts this metabolic pathway, leading to a depletion of downstream metabolites critical for cellular proliferation, ultimately inducing cell cycle arrest and suppressing the growth of various cancer cell lines.[1][2] Due to its poor in vivo stability, (+)-SHIN1 is primarily recommended for in vitro cell culture experiments.[3][4] For in vivo studies, the more stable analog, SHIN2, is a suitable alternative.[4]

Mechanism of Action Signaling Pathway

Caption: Mechanism of (+)-SHIN1 action.

Quantitative Data

Table 1: Biochemical Inhibitory Activity of (+)-SHIN1

| Target | IC50 (nM) |

| Human SHMT1 | 5 |

| Human SHMT2 | 13 |

| (Data sourced from MedchemExpress and BenchChem)[1][5] |

Table 2: Cell-Based Inhibitory Activity of (+)-SHIN1

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| HCT-116 | Colon Cancer | 870 | Wild-type cells.[6] |

| HCT-116 (SHMT2 knockout) | Colon Cancer | 10 | Demonstrates reliance on SHMT1 in the absence of SHMT2.[5] |

| 8988T | Pancreatic Cancer | <100 | These cells have defects in mitochondrial folate metabolism and are highly dependent on SHMT1.[3] |

| Various B-cell malignancies | Lymphoma | - | Particularly sensitive to SHMT inhibition.[5] |

Experimental Protocols

Protocol 1: General Cell Culture Treatment with (+)-SHIN1

-

Reagent Preparation:

-

Prepare a stock solution of (+)-SHIN1 in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.[5]

-

On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).

-

Allow cells to adhere and resume logarithmic growth (typically 12-24 hours).

-

-

Treatment:

-

Remove the old medium and add the medium containing the desired concentrations of (+)-SHIN1.

-

Include a vehicle control (DMSO) at the same final concentration as the highest (+)-SHIN1 treatment.

-

For mechanistic studies, consider including a negative control with this compound at the same concentrations.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[3][5]

-

Protocol 2: Cell Viability/Proliferation Assay (e.g., CCK-8 or Trypan Blue)

-

Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

-

Treatment: Treat cells with a range of (+)-SHIN1 concentrations (e.g., 1 nM to 10,000 nM) for 24-72 hours.[5]

-

Measurement:

-

For adherent cells: Use a colorimetric assay like CCK-8 or MTT, or a fluorescence-based assay. Follow the manufacturer's instructions.

-

For suspension cells: Use Trypan blue exclusion assay to count viable cells.[3]

-

-

Data Analysis: Normalize the results to the vehicle-treated control. Calculate the IC50 value using a four-parameter logistic regression model.[7][8]

Protocol 3: Western Blot Analysis of Downstream Effects

-

Treatment: Treat cells in 6-well plates with (+)-SHIN1 (e.g., 25 µM) for a specified time (e.g., 24 hours).[9]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Western Blotting: Perform standard SDS-PAGE, protein transfer to a PVDF membrane, and immunoblotting with antibodies against proteins involved in mitochondrial function (e.g., MTCO1, COX-IV) or cell cycle regulation.[9]

Experimental Workflow

Caption: Experimental workflow for (+)-SHIN1.

Part 2: Application Notes and Protocols for Arylsulfonamides (e.g., Indisulam) as Molecular Glue Degraders of RBM39

Introduction

Indisulam is an arylsulfonamide that functions as a "molecular glue," a novel class of small molecules that induce or stabilize protein-protein interactions.[10][11] Specifically, indisulam binds to the DCAF15 E3 ubiquitin ligase substrate receptor and alters its surface to create a new binding site for the splicing factor RBM39.[10][12] This induced proximity results in the polyubiquitination of RBM39, marking it for degradation by the proteasome.[12] The degradation of RBM39 leads to widespread changes in pre-mRNA splicing, causing cell cycle arrest and apoptosis in susceptible cancer cells, particularly those dependent on RBM39 for survival.[12][13] The efficacy of indisulam is correlated with both the dependency on RBM39 and the expression level of DCAF15.[12]

Mechanism of Action Signaling Pathway

Caption: Indisulam molecular glue mechanism.

Quantitative Data

Table 3: Cell-Based Activity of Indisulam

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| KELLY | Neuroblastoma | ~1.25 | DCAF15-dependent cell growth inhibition.[14] |

| Various Neuroblastoma Lines | Neuroblastoma | - | Generally show high sensitivity to indisulam.[12] |

| HCT-116 | Colon Cancer | - | Used in studies to demonstrate RBM39 degradation. |

Experimental Protocols

Protocol 1: Inducing RBM39 Degradation

-

Reagent Preparation:

-

Prepare a stock solution of indisulam in DMSO (e.g., 10 mM). Store at -20°C.

-

Dilute the stock solution in a complete cell culture medium to the desired final concentrations.

-

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with indisulam (e.g., 1-10 µM) for various time points (e.g., 4, 8, 16, 24 hours) to observe the degradation kinetics of RBM39.

-

Include a vehicle control (DMSO).

-

For a robust experiment, use a DCAF15 knockout cell line as a negative control to demonstrate that the degradation is DCAF15-dependent.[14]

-

-

Analysis by Western Blot:

-

Harvest cells at each time point and prepare protein lysates as described in Part 1, Protocol 3.

-

Perform Western blotting using a primary antibody specific for RBM39. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Quantify band intensity to determine the percentage of RBM39 degradation relative to the vehicle control.

-

Protocol 2: Analysis of Splicing Changes by RT-PCR

-

Treatment and RNA Extraction:

-

Treat cells with indisulam (e.g., 5 µM) for 24 hours.[15]

-

Extract total RNA from the cells using a suitable kit (e.g., TRIzol or a column-based method).

-

-

Reverse Transcription (RT):

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]

-

-

PCR Amplification:

-

Design primers that flank a known RBM39-dependent alternative splicing event (e.g., exon skipping in CDK4).[14]

-

Perform PCR to amplify the target region.

-

-

Analysis:

-

Analyze the PCR products on an agarose gel. A shift in band size between the control and treated samples indicates a change in splicing.[14]

-

Experimental Workflow

Caption: Workflow for Indisulam experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the power of drug toxicity measurements by quantitative nuclei imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. How a Cancer Drug Targets Proteins for Degradation [als.lbl.gov]

- 11. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overlaid Transcriptional and Proteome Analyses Identify Mitotic Kinesins as Important Targets of Arylsulfonamide-Mediated RBM39 Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

Application Notes and Protocols for In Vitro SHMT Assay Using (-)-SHIN1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of compounds against serine hydroxymethyltransferase (SHMT), with a specific focus on the potent inhibitor (-)-SHIN1.

Introduction

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a critical role in one-carbon metabolism by catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This function is vital for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, making SHMT a compelling target in cancer therapy.[2] Mammalian cells have two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[3]

This compound (also known as SHIN1 or RZ-2994) is a potent, stereospecific, small-molecule dual inhibitor of human SHMT1 and SHMT2.[2][4] It acts as a folate-competitive inhibitor and has demonstrated efficacy in blocking the growth of various cancer cell lines by disrupting one-carbon metabolism.[4][5] These notes provide a detailed protocol for an in vitro SHMT inhibition assay using this compound as a reference compound, enabling the evaluation of new potential SHMT inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against SHMT enzymes and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against Human SHMT Isoforms

| Isoform | IC50 (nM) | Reference(s) |

| SHMT1 | 5 | [6][7] |

| SHMT2 | 13 | [6][7] |

Table 2: In Vitro Anti-proliferative Activity of (+)-SHIN1

| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference(s) |

| HCT-116 (Wild-type) | Colon Cancer | 870 | Efficacy is primarily due to SHMT2 inhibition. | [5][8] |

| HCT-116 (SHMT2 knockout) | Colon Cancer | ~10 | Demonstrates potent inhibition of cytosolic SHMT1. | [5][8] |

| 8988T | Pancreatic Cancer | < 100 | Relies on SHMT1 due to defects in the mitochondrial folate pathway. | [5] |

| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | B-cell Lymphoma | Not specified | Particularly sensitive to SHMT inhibition due to defective glycine import. | [4] |

Signaling and Metabolic Consequences of SHMT Inhibition by this compound

Inhibition of SHMT1 and SHMT2 by this compound disrupts the primary pathway for generating one-carbon units from serine. This leads to a depletion of 5,10-CH2-THF, which is a crucial cofactor for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[5] The blockade of this pathway leads to an accumulation of upstream metabolites and can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[5]

References

- 1. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Modelling of SHMT1 riboregulation predicts dynamic changes of serine and glycine levels across cellular compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of serine hydroxymethyltransferase and reduced folate pools in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (-)-SHIN1 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of (-)-SHIN1 stock solutions in dimethyl sulfoxide (DMSO). This compound is a potent inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), crucial enzymes in one-carbon metabolism.[1][2] Adherence to these guidelines is essential for ensuring the accuracy and reproducibility of experimental results.

Compound Data and Solubility

This compound is a small molecule with the chemical name 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile.[1] For optimal experimental outcomes, it is critical to begin with accurately prepared stock solutions. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Synonyms | RZ-2994 | [3][4][5] |

| Molecular Formula | C₂₄H₂₄N₄O₂ | [1] |

| Molecular Weight | 400.48 g/mol | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility in DMSO | Soluble to 50 mM. Other reported values include 66.67 mg/mL (166.48 mM), 80 mg/mL (199.76 mM), and ≥ 100 mg/mL (249.71 mM) | [3][4][6][7] |

| Storage (Powder) | Store at -20°C for up to 3 years | [3][6] |

| Storage (DMSO Stock Solution) | Store at -20°C for up to 1 year, or at -80°C for up to 2 years. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [3][6] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO, a common concentration for various in vitro and cell-based assays.

Materials:

-

This compound powder

-

Sterile, amber, or foil-wrapped microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Before use, allow the vial of this compound powder to reach room temperature to prevent condensation of atmospheric moisture, which can affect solubility and stability.[6]

-

Weighing: In a suitable weighing vessel, carefully weigh out the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.005 mg of this compound (based on a molecular weight of 400.48 g/mol ).

-

Dissolution:

-

Transfer the weighed this compound powder into a sterile amber or foil-wrapped vial.

-

Add the calculated volume of anhydrous, sterile DMSO. For a 10 mM stock, add 1 mL of DMSO to 4.005 mg of this compound. Note: It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly reduce the solubility of the compound.[3][7]

-

-

Ensuring Complete Solubilization:

-

Tightly cap the vial and vortex the solution for 1-2 minutes.

-

Visually inspect the solution to ensure all the powder has dissolved. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[3]

-

-

Storage and Aliquoting:

-

Once the this compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can lead to compound degradation.[3][7]

-

Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

-

For long-term storage (up to 2 years), store the aliquots at -80°C. For shorter-term storage (up to 1 year), -20°C is adequate.[3]

-

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases.[10][11] These enzymes are central to one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[2][12] By inhibiting SHMT1 and SHMT2, this compound disrupts the conversion of serine to glycine and the simultaneous production of one-carbon units.[2] This leads to a depletion of the building blocks necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibiting cancer cell proliferation.[13][14] In some cancer cell lines, inhibition of SHMT by this compound has also been shown to induce reactive oxygen species (ROS)-dependent apoptosis through the intrinsic signaling pathway.[15]

Caption: this compound inhibits SHMT1 and SHMT2.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for utilizing a this compound DMSO stock solution in cell-based assays.

Caption: Workflow for using this compound in assays.

References

- 1. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (-)-SHIN1 in HCT-116 Cell Line Studies

Introduction

(-)-SHIN1 is the inactive enantiomer of the potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), (+)-SHIN1. In cancer research, particularly in studies involving the HCT-116 human colorectal carcinoma cell line, this compound serves as an essential negative control to demonstrate the on-target specificity of its active counterpart, (+)-SHIN1. By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the one-carbon metabolic pathway, leading to the depletion of essential precursors for nucleotide biosynthesis and ultimately suppressing cancer cell proliferation. The use of this compound, which does not exhibit significant inhibitory activity against SHMT1/2, is crucial for validating that the observed cellular effects of (+)-SHIN1 are a direct result of SHMT inhibition and not due to off-target or non-specific interactions.

These application notes provide detailed protocols for utilizing this compound in HCT-116 cell-based assays to ensure rigorous and well-controlled experiments.

Mechanism of Action of the Active Enantiomer, (+)-SHIN1

(+)-SHIN1 is a pyrazolopyran-based small molecule that competitively inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This inhibition blocks the conversion of serine to glycine and the simultaneous production of 5,10-methylenetetrahydrofolate, a key one-carbon donor for the synthesis of purines and thymidylate.[1] The disruption of this pathway leads to cell cycle arrest and a reduction in cancer cell proliferation.[1][2] In HCT-116 cells, the efficacy of (+)-SHIN1 is primarily attributed to its inhibition of SHMT2.[3]

Quantitative Data

The following table summarizes the inhibitory activity of SHIN1 against HCT-116 cells. As the inactive enantiomer, this compound is expected to have a significantly higher or no measurable IC50 value.

| Compound | Cell Line | Assay | IC50 | Citation |

| (+)-SHIN1 | HCT-116 (Wild-Type) | Proliferation | 870 nM | [3] |

| (+)-SHIN1 | HCT-116 (SHMT2 knockout) | Proliferation | ~10 nM | [3] |

| This compound | HCT-116 (Wild-Type) | Proliferation | No significant inhibition | [4] |

Experimental Protocols

HCT-116 Cell Culture

Materials:

-

HCT-116 cell line (ATCC CCL-247)

-

McCoy's 5a Medium Modified (ATCC 30-2007)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks, plates, and other consumables

Protocol:

-